molecular formula C19H19N3O5S3 B2953287 (E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1100792-51-5

(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2953287
CAS No.: 1100792-51-5
M. Wt: 465.56
InChI Key: ZUDZKCMYMALZNT-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions. The process would be documented in the methods section of a research paper .


Molecular Structure Analysis

Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy can be used to analyze the molecular structure .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The reactions could be monitored using techniques like gas chromatography or high-performance liquid chromatography .


Physical and Chemical Properties Analysis

This could include determining the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Synthesis and Chemical Reactions

Compounds structurally related to "(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" have been synthesized through various chemical reactions. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involves interactions with different arylidinemalononitrile derivatives or cyanoacrylate derivatives, indicating the compound's potential utility in creating new chemical entities with diverse biological activities (H. M. Mohamed).

Antimicrobial and Antifungal Activities

Research on structurally similar compounds has revealed potential antimicrobial and antifungal applications. For example, new pyridine derivatives exhibited antimicrobial and antioxidant activities, suggesting that our compound could serve as a basis for developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Antitumor Activities

Compounds with thiazole and pyridine moieties have shown antitumor activities against various cancer cell lines, suggesting potential research applications of "this compound" in cancer research (Safaa I. Elewa et al., 2021).

Pharmacological Characterization

Related compounds have been characterized for their selectivity and affinity towards specific receptors, indicating the importance of structural modifications in enhancing biological activity and selectivity. This suggests potential pharmacological research applications, such as receptor binding studies and activity modulation (S. Grimwood et al., 2011).

Mechanism of Action

If the compound is biologically active, studies could be conducted to determine how it interacts with biological systems .

Safety and Hazards

Safety data would typically be obtained from toxicity studies. These might include in vitro tests (like cell culture experiments) and in vivo tests (like animal studies) .

Properties

IUPAC Name

methyl 2-[2-(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S3/c1-27-16(23)12-21-13-6-2-3-8-15(13)29-19(21)20-18(24)14-7-4-10-22(14)30(25,26)17-9-5-11-28-17/h2-3,5-6,8-9,11,14H,4,7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDZKCMYMALZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.